PKA Inhibitory Potency vs. the Reference Inhibitor H-89: No Published Data
No direct PKA inhibition assay data is available for CAS 651307-16-3. The structural comparator H-89 (CAS 130964-39-5), which carries a p-bromocinnamyl instead of a 3-phenylpropyl group, exhibits a Ki of 48 nM in cell-free PKA assays [1]. In the absence of data for the target compound, a key procurement risk is the unknown consequence of removing the bromine-phenyl substituent—a moiety shown to form hydrophobic contacts in the ATP-binding pocket of PKA [2]. The target compound cannot be assumed to retain PKA inhibitory activity.
| Evidence Dimension | PKA Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | No data reported |
| Comparator Or Baseline | H-89: Ki = 48 nM [1] |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Not determined for target compound; Comparator data from cell-free kinase assays with cAMP-dependent protein kinase catalytic subunit |
Why This Matters
PKA is the primary target for this chemical class; without a confirmed Ki, the compound cannot be recommended for PKA inhibition studies, unlike H-89.
- [1] Chijiwa, T., Mishima, A., Hagiwara, M., Sano, M., Hayashi, K., Inoue, T., Naito, K., Toshioka, T., & Hidaka, H. (1990). Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), of PC12D pheochromocytoma cells. Journal of Biological Chemistry, 265(9), 5267-5272. View Source
- [2] Engh, R. A., Girod, A., Kinzel, V., Huber, R., & Bossemeyer, D. (1996). Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. Journal of Biological Chemistry, 271(42), 26157-26164. View Source
